tert-Butyllithium
Overview
Description
Synthesis Analysis
The synthesis of tert-butyllithium involves the reaction of tert-butyl compounds with lithium metal. This process can yield various products depending on the specific reactants and conditions. For example, the reaction between tert-butyllithium and 1,3-butadiene in hydrocarbon solvents yields cis- and trans-neopentylallyllithium, demonstrating tert-butyllithium's role in forming carbon-carbon bonds and its selectivity in isomer formation (Glaze et al., 1972).
Molecular Structure Analysis
The molecular structure of compounds derived from tert-butyllithium reactions can vary significantly. For instance, the synthesis of lithium tri-tert-butylberyllate from di-tert-butylberyllium and tert-butyllithium yields crystals with a trigonal-planar arrangement of tert-butyl groups around beryllium, illustrating the influence of tert-butyllithium on molecular geometry (Wermer et al., 1988).
Chemical Reactions and Properties
tert-Butyllithium participates in a variety of chemical reactions, including anionic rearrangements and polymerization. For example, its reaction with organosilanes produces coupling and metalation products, showcasing its versatility in forming new chemical bonds and structures (West & Gornowicz, 1971). Additionally, tert-butyllithium initiates the anionic polymerization of 2-vinylnaphthalene, allowing for the synthesis of polymers with very narrow molecular weight distribution (Nossarev & Hogen-esch, 2001).
Scientific Research Applications
Reactions with Organosilanes :Tert-Butyllithium reacts with organosilanes, demonstrating its utility in producing various compounds. For instance, it reacts with trimethylchlorosilanes to yield mixtures of tert-butyltrimethylsilane and metalation products. These reactions showcase the versatility of tert-butyllithium in organosilane chemistry (West & Gornowicz, 1971).
Interaction with 1,3-Butadiene :The reaction of tert-butyllithium with 1,3-butadiene results in the formation of cis- and trans-neopentylallyllithium, indicating its importance in creating specific isomers in organic synthesis (Glaze, Hanicak, Moore, & Chaudhuri, 1972).
Enhancement of Enzymatic Biosensor Responses :Tert-Butyllithium-exfoliated transition metal dichalcogenides enhance the response of enzymatic biosensors, demonstrating its potential in electrochemical detection systems (Nasir, Mayorga-Martinez, Sofer, & Pumera, 2017).
Formation of Lithium Tri-tert-Butylberyllate :It plays a crucial role in the synthesis of lithium tri-tert-butylberyllate, highlighting its utility in the formation of organometallic compounds (Wermer, Gaines, & Harris, 1988).
Activation in Hydrogen/Metal Exchange Processes :Tert-Butyllithium requires activation for abstracting a proton from weakly acidic hydrocarbons, demonstrating its role in arene metalations and superbasic alkyllithium/potassium alcoholate mixtures (Mongin, Maggi, & Schlosser, 1996).
Catalyzed Cyclopropanation of Alkenes :It is used in the methylene-transfer reagent tert-butylsulfonylmethyllithium for cyclopropanation of alkenes, underlining its application in nickel-catalyzed reactions (Gai, Julia, & Verpeaux, 1991).
Study in Solid State and Safe Handling Protocols :Studies on lithium atom exchange in solid tert-butyllithium provide insights into its physical properties, and protocols for its safe handling are essential for research applications (Penner & Chang, 2000; Gau & Zdilla, 2016)(https://consensus.app/papers/protocol-safe-lithiation-reactions-using-organolithium-gau/de0635a0d5b75c089564a49060073af2/?utm_source=chatgpt).
Alkylation in Organic Synthesis :Tert-butyllithium is involved in the alkylation of tert-butylhydrazones of aldehydes and ketones, demonstrating its role in the synthesis of azo compounds (Wang & Warkentin, 1988).
Safety And Hazards
Tert-Butyllithium is extremely flammable and its vapor may form explosive mixtures with air . It reacts violently with water . It may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It causes damage to organs through prolonged or repeated exposure .
Future Directions
More so than other alkyllithium compounds, tert-butyllithium reacts with ethers . In diethyl ether, the half-life of tert-butyllithium is about 60 minutes at 0 °C. It is even more reactive toward tetrahydrofuran (THF); the half-life in THF solutions is about 40 minutes at −20 °C . This decomposition pathway has become a fundamental limitation for reductive lithiation .
properties
IUPAC Name |
lithium;2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFKNSINUCEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Li | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883457 | |
Record name | Lithium, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
15% n-pentane solution: Yellow liquid; [Alfa Aesar MSDS] | |
Record name | tert-Butyllithium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17901 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
tert-Butyllithium | |
CAS RN |
594-19-4 | |
Record name | tert-Butyllithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium, (1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium, (1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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